An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry, plays a pivotal role in the synthesis of a diverse array of pharmaceutical agents. Its rigid piperidone core, coupled with the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent, offers a unique stereochemical and electronic profile for the development of novel therapeutics. This guide provides a comprehensive overview of the essential physical properties of this compound, offering both reported and predicted data to facilitate its effective use in research and development. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and formulation development.
Chemical Structure and Key Identifiers
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IUPAC Name: tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate[1]
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Synonyms: N-Boc-3-methyl-4-piperidone, 1-Boc-3-methyl-piperidin-4-one[2][3]
Summary of Physical Properties
The following table summarizes the key physical properties of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | Value | Source (Experimental/Predicted) |
| Appearance | Off-white solid | [3] (Experimental) |
| Melting Point | 45 °C | [3] (Experimental) |
| Boiling Point | 298.8 ± 33.0 °C | [3] (Predicted) |
| Density | 1.060 g/cm³ | [3] (Predicted) |
| Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. | [5][6] (General for N-Boc piperidones) |
| pKa | -1.54 ± 0.40 | [3] (Predicted) |
Detailed Methodologies for Physical Property Determination
The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following section details the standard experimental protocols for measuring the key physical parameters of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
Protocol: Capillary Melting Point Method
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Sample Preparation: A small amount of the crystalline tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
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Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
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Measurement: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
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Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (for liquids or low-melting solids)
Given that the reported melting point is 45 °C, the compound is a solid at room temperature. However, for purification by distillation or for characterization at elevated temperatures, its boiling point is a relevant parameter. The predicted boiling point is high, suggesting that vacuum distillation would be necessary to prevent decomposition.
Protocol: Micro-Boiling Point Determination
This method is suitable for small sample quantities.
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Sample Preparation: A small amount of the molten compound (a few microliters) is introduced into a small-diameter test tube.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
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Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
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Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.
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Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Caption: Micro-Boiling Point Determination Workflow.
Density Determination
The density of a solid organic compound can be determined using various methods. The displacement method is a common and straightforward approach.
Protocol: Liquid Displacement Method
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Mass Measurement: The mass of a sample of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is accurately measured using an analytical balance.
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Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, given its reported insolubility), and the initial volume is recorded.
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Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
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Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.
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Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.
Caption: Qualitative Solubility Testing Workflow.
Spectroscopic Data
While a comprehensive, published spectrum for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate was not found in the public domain, data for structurally similar compounds can provide valuable insights. Researchers should obtain their own analytical data for definitive characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl group (a doublet), and the protons on the piperidine ring (a series of multiplets).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ketone (around 200-210 ppm), the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring and the methyl substituent.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically around 1715 cm⁻¹) and the carbamate group (around 1690 cm⁻¹). C-H stretching and bending vibrations will also be present.
Safety and Handling
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is classified as an irritant. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This technical guide provides a foundational understanding of the key physical properties of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. The provided data, a combination of experimental and predicted values, serves as a valuable resource for chemists and pharmaceutical scientists. The detailed experimental protocols offer a practical framework for the in-house determination and verification of these properties, ensuring the quality and consistency of this important synthetic intermediate in the pursuit of novel drug discovery.
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